N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide
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Overview
Description
N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a synthetic organic compound that features a thiazole ring substituted with ethoxyphenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide typically involves multi-step organic reactions. One common route includes:
Formation of Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions:
Amidation: The final step involves the formation of the amide bond, typically through the reaction of the thiazole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring, potentially yielding amines or dihydrothiazoles.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and dihydrothiazoles.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. The thiazole ring is a common motif in many drugs, and modifications of this compound could lead to new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential for functionalization and stability.
Mechanism of Action
The mechanism by which N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring could participate in hydrogen bonding or π-π interactions, influencing molecular recognition processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-((4-ethoxyphenyl)thio)propanamide: A structural isomer with reversed positions of the ethoxy and methoxy groups.
N-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide: A derivative with a chloro substituent instead of an ethoxy group.
N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-hydroxyphenyl)thio)propanamide: A derivative with a hydroxy group instead of a methoxy group.
Uniqueness
N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and methoxy groups provides a balance of electron-donating effects, potentially enhancing its stability and interaction with various targets.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-3-26-17-6-4-15(5-7-17)19-14-28-21(22-19)23-20(24)12-13-27-18-10-8-16(25-2)9-11-18/h4-11,14H,3,12-13H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUPMUDNJLZTPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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